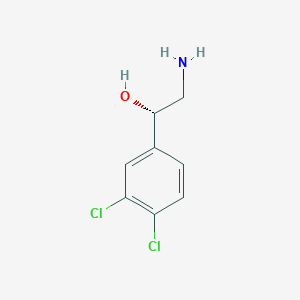

(1S)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S)-2-amino-1-(3,4-dichlorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8,12H,4,11H2/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAFHLYIMFOUYGL-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CN)O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H](CN)O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Stereoselective Synthesis of 1s 2 Amino 1 3,4 Dichlorophenyl Ethan 1 Ol

Asymmetric Reduction Pathways

Asymmetric reduction of the corresponding α-amino ketone is the most direct and efficient strategy for producing (1S)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol. This transformation can be accomplished through various highly selective methods, including biocatalytic approaches and chemical reductions using chiral catalysts or reagents.

Biocatalytic Approaches via Enantioselective Ketone Reduction

Biocatalysis has emerged as a powerful and sustainable tool for producing chiral molecules, offering high selectivity under mild reaction conditions. acs.org The enantioselective reduction of 2-amino-1-(3,4-dichlorophenyl)ethanone (B3263846) to its corresponding (1S)-alcohol is effectively catalyzed by a class of enzymes known as oxidoreductases, particularly ketoreductases and alcohol dehydrogenases. mdpi.comnih.gov

Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are enzymes that catalyze the reversible reduction of ketones to secondary alcohols, utilizing a nicotinamide (B372718) cofactor such as NADPH or NADH. rcsb.org These enzymes are widely employed in industrial synthesis due to their exceptional stereoselectivity. nih.govfrontiersin.org For the synthesis of this compound, a KRED or ADH with appropriate substrate specificity and stereopreference is selected to reduce the carbonyl group of 2-amino-1-(3,4-dichlorophenyl)ethanone, yielding the desired (S)-enantiomer with high enantiomeric excess (ee). researchgate.net

The reaction mechanism involves the transfer of a hydride ion from the nicotinamide cofactor to the carbonyl carbon of the ketone, guided by the chiral environment of the enzyme's active site. nih.gov This process often requires a cofactor regeneration system, where a sacrificial co-substrate, such as isopropanol, is used to regenerate the consumed NADPH/NADH, making the catalytic cycle economically viable. mdpi.comgoogle.com Several KREDs, including those derived from organisms like Lactobacillus kefir and Scheffersomyces stipitis, have shown high efficiency in reducing substituted acetophenone (B1666503) derivatives, indicating their potential for the synthesis of the target compound. google.comresearchgate.netgoogle.com

While naturally occurring enzymes provide a vast toolbox for biocatalysis, their native properties may not be optimal for specific industrial applications. Protein engineering techniques, such as directed evolution and site-directed mutagenesis, are employed to enhance enzyme performance, including catalytic activity, stability, and, crucially, enantioselectivity. scispace.comnih.gov

By modifying amino acid residues within the enzyme's active site, the substrate-binding pocket can be reshaped to better accommodate the 3,4-dichlorophenyl moiety of the substrate and to favor the formation of the (S)-alcohol. nih.govresearchgate.net For instance, mutations can be introduced to alter the steric and electronic environment of the active site, thereby improving the discrimination between the two faces of the prochiral ketone. researchgate.net This tailored approach has been successful in generating mutant KREDs and ADHs with significantly improved activity and enantioselectivity (>99% ee) for the reduction of structurally similar chloro-substituted phenyl ketones. nih.govresearchgate.net These engineering efforts expand the substrate scope of the enzymes, making them suitable for a wider range of synthetic targets. scispace.com

| Enzyme Source/Variant | Substrate | Key Engineering Strategy | Achieved Enantiomeric Excess (ee) |

| Lactobacillus kefir ADH Mutant | 2-chloro-1-(2,4-dichlorophenyl)ethanone | Combinatorial Mutagenesis | >99.5% (S) |

| Chryseobacterium sp. KRED Mutant | 2-chloro-1-(3, 4-difluorophenyl) ethanone | Error-prone PCR & Saturation Mutagenesis | >99% (S) |

| Novosphingobium aromaticivorans SDR Mutant | 2-chloro-1-(2, 4-dichlorophenyl) ethanone | Site-directed Mutagenesis | >99% (R) |

Whole-cell biotransformation offers a practical and cost-effective alternative to using isolated enzymes. nih.gov In this approach, microorganisms that naturally express or are genetically engineered to overexpress the desired ketoreductase are used as the biocatalyst. A key advantage of whole-cell systems is the intrinsic presence of cofactor regeneration machinery, where the cell's own metabolic pathways continuously supply the necessary NADPH or NADH. nih.gov

Asymmetric Catalytic Hydrogenation Utilizing Chiral Metal Complexes

Asymmetric catalytic hydrogenation is a cornerstone of modern organic synthesis for producing chiral molecules. This method involves the use of a transition metal catalyst, such as ruthenium, rhodium, or iridium, coordinated to a chiral ligand. mdpi.comscihorizon.com For the synthesis of this compound, the α-amino ketone precursor is hydrogenated under a hydrogen atmosphere in the presence of a catalytic amount of a chiral metal complex.

The chiral ligand creates a specific three-dimensional environment around the metal center, which directs the hydrogen addition to one face of the carbonyl group, resulting in the preferential formation of one enantiomer. nih.gov This process, known as dynamic kinetic resolution when applied to racemic precursors, can produce the desired amino alcohol with high diastereo- and enantioselectivity. nih.gov Ruthenium complexes with chiral diamine or phosphine (B1218219) ligands, for example, have demonstrated high efficacy in the asymmetric transfer hydrogenation of unprotected α-amino ketones, affording the corresponding amino alcohols in high yields and with excellent enantioselectivities (>99% ee). scihorizon.com

| Metal Catalyst | Chiral Ligand Type | Substrate Type | Key Feature |

| Ruthenium (Ru) | Chiral Diamine/Diphosphine | α-Amino Ketones | High enantioselectivity in transfer hydrogenation. scihorizon.com |

| Iridium (Ir) | MeO-BIPHEP | α-Amino-β-keto esters | Proceeds via a five-membered chelation mechanism. nih.gov |

| Copper (Cu) | Chiral Phosphine | Ketones (for aminoallylation) | Access to protected 1,2-aminoalcohols. nih.gov |

Other Asymmetric Chemical Reductions (e.g., Chiral Borane (B79455) Reagents)

Beyond biocatalysis and catalytic hydrogenation, other chemical methods are available for the asymmetric reduction of prochiral ketones. Among the most well-established are reductions using stoichiometric or catalytic chiral borane reagents. rsc.orgwikipedia.org A prominent example is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst in conjunction with a stoichiometric borane source, such as borane-tetrahydrofuran (B86392) (BH3-THF) or catecholborane. wikipedia.orgnih.gov

The chiral oxazaborolidine, typically derived from a natural amino alcohol like proline, coordinates with both the borane and the ketone substrate. wikipedia.orgresearchgate.net This ternary complex positions the ketone for a highly enantioselective hydride transfer from the borane, leading to the formation of the chiral alcohol. wikipedia.org These reagents have proven effective for the reduction of a wide range of ketones, including aromatic ketones, with high levels of enantioselectivity. rsc.orgrsc.orgsemanticscholar.org The application of such chiral borane reagents to 2-amino-1-(3,4-dichlorophenyl)ethanone offers a reliable chemical route to access the desired (1S)-amino alcohol.

Chiral Resolution Techniques

Chiral resolution remains a widely practiced strategy for obtaining single enantiomers from a racemic mixture. This approach involves the separation of enantiomers, typically by converting them into diastereomers which possess different physical properties.

One of the most established and reliable methods for resolving racemic amines is through the formation of diastereomeric salts. nii.ac.jp This technique leverages the reaction of a racemic base, such as (±)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol, with an enantiomerically pure chiral acid, known as a resolving agent. ulisboa.pttcichemicals.com The resulting products are a pair of diastereomeric salts which, unlike the original enantiomers, have different solubilities, melting points, and spectroscopic characteristics. nii.ac.jpulisboa.pt

The separation of these salts is typically achieved through fractional crystallization. ulisboa.pt The less-soluble diastereomeric salt crystallizes preferentially from the solution, allowing for its isolation by filtration. The more-soluble diastereomer remains in the mother liquor. After separation, the desired enantiomer is recovered by treating the isolated diastereomeric salt with a base to neutralize the resolving agent. Commonly used chiral resolving agents for amines include derivatives of tartaric acid, such as O,O'-dibenzoyl-L-tartaric acid or O,O'-di-p-toluoyl-L-tartaric acid, and other chiral acids like mandelic acid or camphorsulfonic acid. gavinpublishers.comgoogle.com The success of this method is highly dependent on the careful selection of the resolving agent and the crystallization solvent to maximize the solubility difference between the diastereomeric salts. nii.ac.jpulisboa.pt

Table 1: Factors Influencing Diastereomeric Salt Resolution

| Factor | Description | Impact on Resolution |

|---|---|---|

| Resolving Agent | The chiral acid used to form the diastereomeric salts. | The structural compatibility between the amine and the acid affects the stability and solubility of the resulting salts. ulisboa.pt |

| Solvent System | The solvent or mixture of solvents used for crystallization. | The solvent's polarity and ability to form hydrogen bonds can significantly alter the relative solubilities of the diastereomeric salts. nii.ac.jp |

| Temperature | The temperature at which crystallization is performed. | Temperature affects solubility and the rate of crystal growth, which can be controlled to improve separation efficiency. |

| Stoichiometry | The molar ratio of the racemic amine to the resolving agent. | Using a sub-stoichiometric amount of the resolving agent can sometimes improve the optical purity of the crystallized salt. ulisboa.pt |

Enzymatic kinetic resolution (EKR) offers a highly selective and environmentally benign alternative to classical resolution methods. This technique utilizes the stereoselectivity of enzymes to catalyze a reaction on only one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. diva-portal.org For the resolution of racemic 2-amino-1-(3,4-dichlorophenyl)ethan-1-ol, enzymes such as lipases are particularly effective. vulcanchem.com

In a typical lipase-catalyzed resolution, the racemic amino alcohol is subjected to acetylation. The enzyme selectively acylates one enantiomer (e.g., the (1R)-enantiomer) to form an ester, while the desired (1S)-enantiomer remains in its original alcohol form. The significant difference in the chemical properties of the resulting ester and the unreacted alcohol allows for their easy separation via standard techniques like chromatography or extraction. The (1S)-amino alcohol can then be isolated with high enantiomeric purity.

To overcome the 50% theoretical yield limit of standard kinetic resolution, a dynamic kinetic resolution (DKR) process can be employed. nih.govresearchgate.net In DKR, the enzymatic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer. researchgate.net This continuous racemization ensures that the entire racemic starting material can theoretically be converted into a single, desired enantiomeric product, approaching a 100% yield. researchgate.net

Table 2: Potential Enzymes for Kinetic Resolution of Amino Alcohols

| Enzyme Class | Typical Reaction | Selectivity |

|---|---|---|

| Lipases | Enantioselective acylation of the alcohol or amine group. vulcanchem.com | High selectivity for one enantiomer, allowing for effective separation. |

| Proteases | Amide or ester hydrolysis. | Can be used for the resolution of N-acylated amino alcohols. |

| Amidases | Hydrolysis of amino acid amides. nih.gov | Applicable if the amino alcohol is first converted to an amide derivative. |

| Amine Oxidases | Enantioselective oxidation of amines. researchgate.net | Can be used in deracemization processes. |

Direct Stereoselective Synthesis Approaches

Direct asymmetric synthesis aims to create the desired chiral center with the correct stereochemistry in a single synthetic operation, avoiding the need for resolving a racemic mixture. These methods are often more efficient and atom-economical.

Asymmetric reductive amination of a prochiral ketone is a powerful and direct strategy for synthesizing chiral amino alcohols like this compound. frontiersin.orgnih.gov This approach typically starts from the corresponding α-amino ketone, 2-amino-1-(3,4-dichlorophenyl)ethan-1-one. The key step is the asymmetric reduction of the ketone carbonyl group.

This transformation can be achieved with high enantioselectivity using chiral catalysts, particularly ruthenium-based complexes in asymmetric transfer hydrogenation (ATH) reactions. scihorizon.com In this process, a hydrogen atom is transferred from a hydrogen donor (like formic acid or isopropanol) to the ketone, guided by a chiral ligand coordinated to the metal center. This methodology has been successfully applied to a wide range of unprotected α-amino ketones, yielding chiral 1,2-amino alcohols in high yields and with excellent enantioselectivities (>99% ee). scihorizon.com

Alternatively, biocatalytic reductive amination using enzymes such as amine dehydrogenases (AmDHs) presents a green and highly selective method. frontiersin.orgnih.gov These enzymes catalyze the direct amination of a ketone using ammonia (B1221849) as the amine source, coupled with the reduction of the intermediate imine, to produce the chiral amine or amino alcohol with high stereoselectivity. nih.gov

Table 3: Catalytic Systems for Asymmetric Reductive Amination

| Catalyst Type | Example | Key Features |

|---|---|---|

| Homogeneous Catalyst | Ru(II) complex with a chiral diamine ligand (e.g., TsDPEN). scihorizon.commdma.ch | High efficiency and enantioselectivity; operates under mild conditions. |

| Biocatalyst | Engineered Amine Dehydrogenase (AmDH). nih.gov | High stereoselectivity; uses ammonia as the amine donor; operates in aqueous media under mild conditions. |

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all starting materials, are highly valued for their efficiency, atom economy, and ability to rapidly build molecular complexity. nih.govsid.ir For the synthesis of α-amino alcohols, a modified Strecker reaction pathway can be envisioned. nih.gov

The classical Strecker reaction involves the one-pot synthesis of α-amino nitriles from an aldehyde, ammonia, and cyanide. nih.gov A potential MCR route to this compound could start from 3,4-dichlorobenzaldehyde. By employing a chiral auxiliary or a chiral catalyst during the reaction, the stereocenter could be established directly. The resulting chiral α-amino nitrile intermediate can then be reduced to afford the target 1,2-amino alcohol. The primary advantage of an MCR approach is the convergence and operational simplicity, which minimizes waste and purification steps. nih.govresearchgate.net

Green Chemistry Principles in Synthetic Route Design and Optimization

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govunife.it The synthesis of this compound can be significantly improved by incorporating these principles.

The direct stereoselective approaches, such as catalytic asymmetric amination and MCRs, are inherently greener than classical resolution. scihorizon.comnih.gov Asymmetric catalysis, whether using transition metals or enzymes, relies on small amounts of a catalyst to generate large quantities of the chiral product, which is preferable to using stoichiometric amounts of a chiral resolving agent that must later be removed. scihorizon.compeptide.com Biocatalytic methods, in particular, are highly aligned with green chemistry as they often proceed under mild conditions (ambient temperature and pressure) in aqueous media, thereby reducing energy consumption and the need for volatile organic solvents. semanticscholar.org

MCRs contribute to green chemistry by improving atom economy, reducing the number of synthetic steps, and minimizing waste generation from intermediate workups and purifications. researchgate.net When designing a synthetic route, the choice of solvent is also critical. Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol (B145695), or ethyl acetate (B1210297) can significantly reduce the environmental impact of the process. unibo.it

Table 4: Comparison of Synthetic Strategies based on Green Chemistry Metrics

| Synthetic Strategy | Atom Economy | Number of Steps | Catalyst Type | Environmental Impact |

|---|---|---|---|---|

| Diastereomeric Salt Resolution | Low | Multiple (salt formation, crystallization, liberation). | Stoichiometric resolving agent. | High waste generation from resolving agent and solvents. |

| Enzymatic Kinetic Resolution | Moderate (max 50% yield unless DKR is used). | Multiple (enzymatic reaction, separation). | Catalytic (enzyme). diva-portal.org | Generally low; uses mild, often aqueous conditions. |

| Asymmetric Reductive Amination | High | Single key step. | Catalytic (metal or enzyme). nih.govscihorizon.com | Low waste; high efficiency and selectivity. |

| Multi-Component Reaction | Very High | Single step (one-pot). nih.gov | Can be catalytic. | Very low waste; high convergence and efficiency. |

Elucidation and Control of Stereochemistry in 1s 2 Amino 1 3,4 Dichlorophenyl Ethan 1 Ol Research

Advanced Analytical Methodologies for Enantiomeric Purity and Absolute Configuration Determination

The precise control and confirmation of stereochemistry are paramount in the research and development of chiral compounds such as (1S)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol. A suite of advanced analytical techniques is employed to determine enantiomeric purity and assign the absolute configuration of this and related amino alcohols.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantiomeric separation of amino alcohols. The separation mechanism relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are commonly used for this purpose.

For the analysis of primary amines like 2-amino-1-(3,4-dichlorophenyl)ethan-1-ol, the mobile phase composition is critical. A combination of a non-polar solvent such as hexane (B92381) with a more polar alcohol like ethanol (B145695) is often effective in normal-phase chromatography. chromatographyonline.com To enhance peak shape and resolution, additives are frequently incorporated into the mobile phase. A mixture of a weak acid (e.g., trifluoroacetic acid) and a weak base (e.g., triethylamine) can be particularly effective in improving the chromatography of primary amines. chromatographyonline.com Supercritical fluid chromatography (SFC), a variation of HPLC that uses supercritical carbon dioxide as the main mobile phase component, has also emerged as a powerful tool for the chiral separation of primary amines. chromatographyonline.com

In a typical screening process for a new chiral separation method, various columns and mobile phase compositions are tested. For amino alcohols, both normal-phase and polar organic modes can be evaluated. chromatographyonline.com The table below illustrates a hypothetical screening setup for the enantiomeric purity analysis of 2-amino-1-(3,4-dichlorophenyl)ethan-1-ol.

Interactive Data Table: Chiral HPLC Screening Parameters

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Chiral Stationary Phase | Cellulose-based | Amylose-based | Cyclofructan-based |

| Mobile Phase | Hexane/Ethanol | Acetonitrile/Methanol | CO2/Methanol (SFC) |

| Additive | 0.1% TFA / 0.1% TEA | 0.2% NH4OH | 0.3% TFA / 0.2% TEA |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 3.0 mL/min |

| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm |

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) offers a high-resolution alternative for the enantiomeric analysis of volatile compounds. For non-volatile molecules like amino alcohols, derivatization is a necessary prerequisite to increase their volatility and improve chromatographic performance. The amino and hydroxyl groups can be derivatized with reagents such as trifluoroacetic anhydride (B1165640) or isopropyl isocyanate.

The choice of chiral stationary phase is crucial for achieving separation. Proline-based CSPs have demonstrated efficacy in resolving racemic aromatic alcohols and derivatized amines. nih.gov For instance, a diproline chiral selector chemically bonded to a polysiloxane copolymer can serve as a robust stationary phase. nih.gov In many cases, aromatic analytes exhibit higher enantioselectivity on such columns compared to their aliphatic counterparts. nih.gov

The derivatization of the amine with an isopropyl isocyanate group can lead to better separation factors and resolution compared to trifluoroacetyl derivatives, likely due to enhanced hydrogen bonding interactions with the CSP. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents

Nuclear Magnetic Resonance (NMR) spectroscopy becomes a powerful tool for determining both enantiomeric excess and absolute configuration when used in conjunction with chiral derivatizing agents (CDAs). This method involves the conversion of the enantiomers into diastereomers by reaction with a chiral reagent, which results in distinguishable NMR spectra for each diastereomer.

A well-established method for 1,2-amino alcohols involves the use of Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or its analogues. A general protocol for determining the absolute configuration of 1,2-amino alcohols utilizes the formation of their bis-MPA (methoxy(phenyl)acetic acid) derivatives. rsc.orgresearchgate.net By analyzing the differences in the 1H NMR chemical shifts (ΔδRS) between the diastereomeric derivatives, the absolute configuration of the original amino alcohol can be elucidated. rsc.orgresearchgate.net

Another approach involves the use of non-chiral derivatizing agents in a chiral solvent. For example, derivatization with acetyl-d3 chloride followed by 2H NMR spectroscopy in a chiral liquid crystal solvent can distinguish between enantiomers. acs.org For amines and amino acids, the quadrupolar splittings of the (R)-amides are consistently larger than those of the (S)-amides, providing an empirical method for assigning the absolute configuration. acs.org

Interactive Data Table: Hypothetical 1H NMR Chemical Shifts (ppm) of bis-MPA Derivatives

| Proton | (R)-bis-MPA Derivative | (S)-bis-MPA Derivative | Δδ (S-R) |

| H-1 | 4.95 | 5.05 | +0.10 |

| H-2a | 3.10 | 3.00 | -0.10 |

| H-2b | 3.25 | 3.18 | -0.07 |

| Aromatic H | 7.20-7.40 | 7.20-7.40 | - |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is highly sensitive to the stereochemical environment and can be used to determine the absolute configuration and enantiomeric excess of chiral compounds.

For amino alcohols, direct CD analysis may be challenging if the chromophores are weak. However, derivatization with a suitable chromophoric reagent can induce or enhance the CD signal. An alternative approach involves the use of a three-component assembly, where the chiral amine, an enantiopure BINOL derivative, and an achiral boronic acid form a complex that produces a distinct CD signal for each enantiomer of the amine. utexas.edu This method can not only differentiate between enantiomers but also allows for the rapid determination of enantiomeric excess. utexas.edu

The sign of the Cotton effect in the CD spectrum of the complex can be correlated with the absolute configuration of the amine. This chiroptical sensing method offers a rapid and sensitive alternative to chromatographic and NMR-based techniques. rsc.org

Crystallographic Studies for Absolute Stereochemical Assignment and Conformational Analysis

X-ray crystallography provides the most definitive method for the determination of the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a three-dimensional model of the electron density can be generated, revealing the precise spatial arrangement of atoms.

While the crystal structure of this compound is not publicly available, studies on closely related compounds, such as 2-{2-[(2,6-dichlorophenyl)amino]phenyl}ethanol, offer insights into the conformational preferences and intermolecular interactions of such molecules. researchgate.net In the crystal structure of this analogue, the dichlorophenyl ring and the phenylethanol moiety are not coplanar, with a significant dihedral angle between them. researchgate.net The molecular conformation is stabilized by intramolecular hydrogen bonds, and the crystal packing is influenced by intermolecular interactions such as C—H···π and π–π stacking. researchgate.net

For the absolute configuration determination of a novel chiral compound, the synthesis of a derivative containing a heavy atom can be beneficial. The anomalous dispersion of X-rays by the heavy atom allows for the unambiguous assignment of the absolute stereochemistry.

Mechanistic Insights into Stereocontrol and Factors Influencing Enantioselectivity

The stereoselective synthesis of this compound and other chiral amino alcohols is a key area of research, with various strategies developed to control the formation of the desired stereoisomer.

One common approach is the asymmetric reduction of a corresponding α-amino ketone precursor. The use of chiral catalysts, such as ruthenium complexes, in asymmetric transfer hydrogenation reactions can yield the desired amino alcohol with high enantioselectivity. scihorizon.com The choice of catalyst, ligand, and reaction conditions are critical factors that influence the enantiomeric excess of the product.

Radical C–H amination has emerged as a powerful strategy for the synthesis of β-amino alcohols. nih.gov This method can involve a radical relay chaperone that temporarily converts the alcohol into an imidate radical, which then undergoes an intramolecular hydrogen atom transfer (HAT) to form a transient radical intermediate. nih.gov The stereoselectivity of this process is governed by a chiral catalyst, often a copper complex, which controls the enantio- and regioselective HAT and the subsequent stereoselective amination. nih.gov

Another innovative approach is the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines. westlake.edu.cn This method utilizes a radical polar crossover strategy to achieve high chemical and stereochemical selectivity. By modulating the reduction potential of the imine through the use of strongly electron-withdrawing protecting groups, the preferential formation of an α-amino radical is achieved, which then participates in a stereoselective coupling reaction. westlake.edu.cn

The development of stereodivergent synthetic methods allows for the preparation of all possible stereoisomers of an amino alcohol with multiple stereocenters. nih.gov By using different enantiomers of a chiral ligand in a sequential copper hydride-catalyzed hydrosilylation and hydroamination of enals or enones, any desired stereoisomer can be accessed. nih.gov

The factors influencing enantioselectivity in these reactions are complex and can include:

Catalyst Structure: The steric and electronic properties of the chiral ligand play a crucial role in creating a chiral environment that favors the formation of one enantiomer over the other.

Substrate-Catalyst Interaction: The binding of the substrate to the catalyst is a key step where stereochemical information is transferred.

Reaction Temperature: Lower temperatures generally lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.

Solvent: The solvent can influence the conformation of the catalyst and the substrate, as well as the stability of the transition states.

Additives: The presence of additives can modify the catalyst's activity and selectivity.

Chemical Transformations and Derivatization Studies of 1s 2 Amino 1 3,4 Dichlorophenyl Ethan 1 Ol

Functional Group Interconversions and Selective Reactivity Profiles

The strategic modification of the amino and hydroxyl moieties is central to the derivatization of this compound. The inherent difference in nucleophilicity between the primary amine and the secondary alcohol allows for a high degree of chemoselectivity under appropriate reaction conditions.

Selective modification of the amino and hydroxyl groups is a cornerstone of utilizing amino alcohol scaffolds in synthesis. The primary amine is generally more nucleophilic than the hydroxyl group, which forms the basis for many selective transformations. researchgate.net

N-Acylation and N-Alkylation: The amino group can be selectively acylated to form amides or carbamates. This is often achieved using reagents like tert-butoxycarbonyl (Boc) anhydride (B1165640) or benzyl (B1604629) chloroformate, which react preferentially with the amine in neutral or slightly basic conditions to yield the protected amine, leaving the hydroxyl group free for subsequent reactions. researchgate.netchemrxiv.org The formation of N-acyl derivatives can also be accomplished using a mixed anhydride method, which allows for the coupling of a carboxylic acid to the amino group. googleapis.com

Direct N-alkylation of the primary amine can be achieved through various methods, including reductive amination with aldehydes or catalytic methods using alcohols. nih.gov The "hydrogen borrowing" mechanism, employing specific transition metal catalysts, enables the use of alcohols as alkylating agents, representing a green and efficient strategy. nih.gov This process typically involves the temporary oxidation of the alcohol to an aldehyde, imine formation with the amino alcohol, and subsequent reduction. nih.gov

O-Acylation and O-Silylation: While the amine is more nucleophilic, selective modification of the hydroxyl group is also feasible. O-acylation (esterification) can be achieved by first protonating the more basic amino group in a strongly acidic medium, such as anhydrous trifluoroacetic acid (CF3CO2H). nih.gov This renders the amine non-nucleophilic, allowing for the selective acylation of the alcohol functionality by an acyl halide or anhydride. nih.govtandfonline.com

The hydroxyl group can also be protected as a silyl (B83357) ether. The use of chiral catalysts can even promote the enantioselective silylation of secondary alcohols, a common strategy in the preparation of complex molecules. nih.gov

The following table summarizes common selective modifications for amino alcohols:

| Modification Type | Target Group | Typical Reagents/Conditions | Resulting Functional Group |

| N-Acylation | Amino (-NH₂) | Boc₂O, Et₃N, DCM | Boc-Carbamate |

| N-Acylation | Amino (-NH₂) | R-COCl, Pyridine | Amide |

| N-Alkylation | Amino (-NH₂) | R-CHO, NaBH₃CN (Reductive Amination) | Secondary Amine |

| N-Alkylation | Amino (-NH₂) | R-OH, Ru or Ir Catalyst (Hydrogen Borrowing) | Secondary Amine |

| O-Acylation | Hydroxyl (-OH) | R-COCl, CF₃CO₂H (acidic medium) | Ester |

| O-Silylation | Hydroxyl (-OH) | TBDMS-Cl, Imidazole | Silyl Ether |

Functional group interconversion can extend to the replacement of the hydroxyl group with a halogen. Such transformations are fundamental in organic synthesis for creating activated intermediates for nucleophilic substitution reactions.

Hydroxyl to Halogen Substitution: The secondary alcohol in (1S)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol can be converted to an alkyl halide. For instance, reaction with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) would yield the corresponding 2-amino-1-chloro-1-(3,4-dichlorophenyl)ethane. Similarly, reagents like phosphorus tribromide (PBr₃) could be used for bromination. These reactions often proceed via an Sₙ2 mechanism, which would result in an inversion of the stereochemistry at the chiral center. Prior protection of the amino group is typically required to prevent side reactions.

Aromatic Dehalogenation: While less common as a simple derivatization, catalytic dehalogenation of the dichlorophenyl ring is theoretically possible using methods like catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) under specific conditions. This would yield (1S)-2-amino-1-phenylethanol or a mixture of monochlorinated analogues, significantly altering the electronic and lipophilic properties of the molecule.

Synthesis and Exploration of Novel Analogues and Related Scaffolds

Chiral amino alcohols are critical building blocks in medicinal chemistry. This compound serves as a valuable starting material for constructing more complex molecules with potential biological activity. nih.govnih.gov The dichlorophenyl motif is a common feature in pharmacologically active compounds, and the amino alcohol moiety provides a handle for creating diverse scaffolds.

A prominent example illustrating the utility of a similar scaffold is in the synthesis of Fezolinetant , a non-hormonal drug developed for treating menopausal symptoms. tdcommons.org While Fezolinetant itself is derived from the (R)-2-amino-1-(2,5-dichlorophenyl)ethanol isomer, its synthesis showcases how the amino alcohol core is used to construct a complex heterocyclic system, specifically a triazolopyrazine ring. This type of synthetic strategy, involving the cyclization of the amino alcohol with other reagents, highlights the potential of this compound for generating novel analogues.

Potential synthetic pathways for new analogues could involve:

N-Arylation or N-Heteroarylation: Coupling the amino group with various aryl or heteroaryl halides to explore structure-activity relationships.

Cyclization Reactions: Using the bifunctional nature of the molecule to form heterocyclic rings such as oxazolines, morpholines, or piperazines.

Peptide Coupling: Incorporating the amino alcohol as a non-canonical amino acid into peptide chains.

Mechanistic Investigations of Key Reactions Involving the Amino Alcohol Moiety

The selective transformations of the amino alcohol moiety are governed by fundamental mechanistic principles.

Mechanism of Chemoselective Acylation: The selectivity between N-acylation and O-acylation is a direct consequence of the reaction conditions and the relative nucleophilicity of the reacting centers.

Under Neutral/Basic Conditions: The primary amine (pKa of the conjugate acid ~9-10) is significantly more basic and nucleophilic than the alcohol (pKa ~16-18). Therefore, acylating agents will react preferentially and much faster with the nitrogen atom's lone pair.

Under Acidic Conditions: In a strongly acidic solvent like CF₃CO₂H, the amine is fully protonated to form a non-nucleophilic ammonium (B1175870) salt (-NH₃⁺). This leaves the lone pairs of the hydroxyl group as the most available nucleophilic site for reaction with an acylating agent. nih.gov The O→N acyl shift, a potential side reaction where the acyl group migrates from the oxygen to the nitrogen, can be suppressed by keeping the product as a salt until it is needed for the next step. nih.gov

Mechanism of Catalytic N-Alkylation with Alcohols: The "hydrogen borrowing" or "catalytic borrowing" mechanism for N-alkylation avoids the use of stoichiometric alkylating agents. nih.gov The process, often catalyzed by ruthenium or iridium complexes, proceeds through a sequence of steps:

Dehydrogenation: The catalyst reversibly oxidizes the primary alcohol (the alkylating agent) to the corresponding aldehyde, transferring two hydrogen atoms to the catalyst.

Condensation: The aldehyde reacts with the amino group of this compound to form a Schiff base or imine intermediate, releasing a molecule of water.

Hydrogenation: The catalyst transfers the "borrowed" hydrogen atoms to the imine, reducing it to the N-alkylated secondary amine and regenerating the active catalyst.

This catalytic cycle is highly atom-economical and represents an advanced method for the selective N-alkylation of amines. nih.gov

Theoretical and Computational Investigations of 1s 2 Amino 1 3,4 Dichlorophenyl Ethan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to the theoretical investigation of molecular systems. DFT methods are widely used to study the electronic structure and properties of molecules, offering a balance between computational cost and accuracy. For a molecule such as (1S)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol, DFT calculations are typically performed using a combination of a functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), and a basis set, like 6-311++G(d,p), to achieve reliable predictions of its properties. mdpi.com

The presence of several rotatable single bonds (C-C, C-O, C-N) in this compound means it can exist in numerous spatial arrangements known as conformations or rotamers. frontiersin.org Conformational analysis aims to identify the most stable, low-energy structures, as these are the most likely to be present under normal conditions.

Computational methods explore the potential energy surface (PES) of the molecule by systematically rotating the key dihedral angles. For a 1,2-aminoalcohol, these are typically the HO-C-C-N, O-C-C-N, and C-C-N-H angles. frontiersin.org This search identifies various conformers, which are then subjected to geometry optimization using DFT. This process calculates the forces on each atom and adjusts the bond lengths, bond angles, and dihedral angles until a stationary point on the PES, a local energy minimum, is found. The conformer with the lowest calculated energy is the global minimum and represents the most stable structure of the molecule in the gas phase. These studies often reveal that the most stable conformers of amino alcohols are stabilized by intramolecular hydrogen bonds, such as an O-H···N interaction, which creates a folded structure. frontiersin.org

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. arxiv.orgcore.ac.uk The calculation provides the harmonic vibrational frequencies corresponding to the normal modes of motion of the molecule.

These theoretical frequencies are often systematically higher than those observed experimentally due to the harmonic approximation and basis set limitations. Therefore, they are commonly multiplied by an empirical scaling factor to improve agreement with experimental data. researchgate.net The predicted spectra allow for the assignment of specific vibrational modes (e.g., stretching, bending, and torsional motions) to the bands observed in experimental IR and Raman spectroscopy. researchgate.net For this compound, characteristic vibrational modes can be predicted for its distinct functional groups.

Table 1: Predicted Characteristic Vibrational Modes

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| O-H (alcohol) | Stretching | 3200 - 3600 |

| N-H (amine) | Stretching | 3300 - 3500 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=C (aromatic) | Ring Stretching | 1400 - 1600 |

| N-H (amine) | Bending (Scissoring) | 1550 - 1650 |

| C-O (alcohol) | Stretching | 1050 - 1260 |

| C-N (amine) | Stretching | 1000 - 1250 |

| C-Cl (aryl halide) | Stretching | 1000 - 1100 |

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govsemanticscholar.org The HOMO is the orbital from which an electron is most easily removed, relating to the molecule's ability to act as an electron donor. semanticscholar.org The LUMO is the orbital that most readily accepts an electron, indicating the molecule's capacity as an electron acceptor. semanticscholar.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small energy gap suggests that the molecule is more reactive. semanticscholar.org From the HOMO and LUMO energies, several key quantum chemical descriptors can be calculated to further characterize the molecule's reactivity. nih.gov

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule's surface. researchgate.netresearchgate.net Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, such as around the oxygen and nitrogen atoms. Regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.net

Table 2: Quantum Chemical Descriptors Derived from FMO Energies

| Descriptor | Formula | Interpretation |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of the electrophilic power of a molecule. |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By mapping the reaction pathway, chemists can understand how reactants are converted into products, identifying key intermediates and the transition states that connect them. researchgate.net

For a reaction involving this compound, DFT calculations can be used to locate the geometries of reactants, products, and any proposed intermediates and transition states on the potential energy surface. researchgate.net By calculating the energies of these species, important thermodynamic and kinetic parameters like the reaction enthalpy (ΔH) and the activation energy (Ea) can be determined. The activation energy, which is the energy difference between the reactants and the transition state, represents the barrier that must be overcome for the reaction to proceed.

For instance, in studying the reaction of amino alcohols with other reagents, computational models can compare different possible pathways (e.g., concerted vs. stepwise mechanisms). researchgate.net The calculated activation energies for each step allow for the identification of the rate-determining step and the most energetically favorable reaction channel. Furthermore, these models can incorporate solvent effects, which are often crucial as interactions with solvent molecules can stabilize or destabilize intermediates and transition states, thereby altering the reaction mechanism. researchgate.net

Intermolecular Interaction Analysis in Crystal Packing and Solution

The arrangement of molecules in a solid-state crystal is dictated by a complex network of intermolecular interactions. Hirshfeld surface analysis has emerged as a powerful method for visualizing and quantifying these interactions within a crystal lattice. iucr.orgnih.gov This technique maps the close contacts a molecule makes with its neighbors, providing insight into the forces that stabilize the crystal structure.

The Hirshfeld surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside and outside the surface is used to create a color-coded map. Contacts shorter than the van der Waals radii sum are typically shown in red, contacts around this distance in white, and longer contacts in blue. iucr.org

For this compound, the presence of hydroxyl and amino groups suggests that strong N-H···O and O-H···N hydrogen bonds would be dominant interactions. nih.gov Other significant contacts would likely include H···H, C-H···π, and interactions involving the chlorine atoms, such as H···Cl and Cl···Cl contacts.

Table 3: Expected Intermolecular Interactions and Their Potential Contributions

| Interaction Type | Description | Potential Contribution |

|---|---|---|

| H···H | Interactions between hydrogen atoms. | Often the largest contributor to the surface area. nih.gov |

| O···H / H···O | Hydrogen bonds involving the hydroxyl and amino groups. | Significant contributor, indicating strong directional forces. nih.gov |

| N···H / H···N | Hydrogen bonds between amino groups or with hydroxyl groups. | A major contributor to crystal cohesion. nih.gov |

| C···H / H···C | Interactions involving aromatic and aliphatic C-H groups. | Moderate contributor, often related to C-H···π interactions. nih.gov |

| Cl···H / H···Cl | Interactions involving the chlorine substituents. | Can be a notable contributor to crystal packing. |

| C···C | π-π stacking interactions between aromatic rings. | Contributes to the stability of the crystal lattice. nih.gov |

Strategic Applications of 1s 2 Amino 1 3,4 Dichlorophenyl Ethan 1 Ol As a Chiral Building Block

Design and Synthesis of Complex Chiral Molecules Utilizing the Amino Alcohol Core

The core structure of (1S)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol serves as a foundational scaffold for designing and synthesizing more elaborate chiral molecules. Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group, allows for sequential or selective reactions to build molecular complexity while retaining the original stereochemistry.

A significant application of this chiral amino alcohol is as a precursor in the synthesis of tetralone derivatives, which are key intermediates for various pharmacologically active compounds. For instance, the synthesis of 4-(3,4-dichlorophenyl)-tetralone, a crucial intermediate for the antidepressant sertraline, can be envisioned starting from this amino alcohol. The synthetic strategy involves the cyclization of the amino alcohol backbone to form the tetralone ring system. This transformation leverages the fixed stereochemistry of the starting material to produce enantiomerically enriched products.

The general approach involves activating the hydroxyl group and promoting an intramolecular Friedel-Crafts-type reaction. The dichlorophenyl ring provides the aromatic system for the cyclization, while the ethan-1-ol backbone forms part of the newly created carbocyclic ring. The amino group often requires protection during this step to prevent side reactions.

Table 1: Key Transformations in the Synthesis of Tetralone Intermediates

| Starting Material | Key Transformation | Intermediate | Application |

| This compound | Intramolecular Cyclization | (S)-4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone | Precursor for Sertraline and related compounds |

| Protected Amino Alcohol | Friedel-Crafts Acylation | Fused Ring System | Synthesis of polycyclic bioactive molecules |

Detailed research has demonstrated that related amino alcohols can undergo such cyclizations under the influence of strong acids or Lewis acids, which facilitate the intramolecular attack of the aromatic ring onto the electrophilic carbon center generated from the alcohol. The stereochemistry at the benzylic carbon of the amino alcohol directly influences the stereochemistry of the resulting tetralone.

Development of Versatile Synthetic Methodologies for its Incorporation

The incorporation of the this compound unit into larger molecules has necessitated the development of versatile synthetic methodologies. These methods focus on the selective manipulation of the amino and hydroxyl groups.

N-Functionalization: The primary amino group is a key site for modification. It can readily undergo a variety of reactions, including:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

Sulfonylation: Formation of sulfonamides by reacting with sulfonyl chlorides.

These transformations are fundamental for attaching the chiral building block to other molecular fragments or for modifying its properties. For example, in the synthesis of sertraline, the primary amine of the corresponding naphthalenamine intermediate is methylated. datapdf.com

O-Functionalization: The secondary hydroxyl group can be targeted for reactions such as:

Etherification: Formation of ethers, for example, through Williamson ether synthesis.

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

Oxidation: Conversion of the alcohol to a ketone, which can then undergo further reactions.

Methodologies for Diastereoselective Reactions: When this compound is reacted with other chiral molecules, the inherent stereocenter can influence the stereochemical outcome of the reaction, a process known as substrate-controlled stereoselection. Methodologies have been developed to enhance this diastereoselectivity, often involving the use of specific catalysts or reaction conditions that favor the formation of one diastereomer over the other.

Table 2: Methodologies for Incorporating the Amino Alcohol

| Reaction Type | Reagents | Functional Group Targeted | Product Type |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Amino Group | Secondary or Tertiary Amine |

| Acylation | Acid Chloride, Base | Amino Group | Amide |

| Mitsunobu Reaction | Triphenylphosphine, DEAD | Hydroxyl Group | Inverted Ester, Ether, or Azide |

| Cyclization | Lewis/Brønsted Acid | Both (as part of the backbone) | Heterocyclic or Carbocyclic rings |

Current Challenges and Future Directions in the Academic Research of 1s 2 Amino 1 3,4 Dichlorophenyl Ethan 1 Ol

Advancements in Sustainable and Economical Synthetic Routes

Traditional chemical methods for producing chiral amino alcohols often involve multiple steps, the use of expensive and hazardous reagents, and the generation of significant waste, posing challenges for sustainable and economical large-scale production. nih.gov Current research endeavors are focused on developing greener and more efficient synthetic strategies.

One promising approach is the use of biocatalysis, which employs enzymes to carry out chemical transformations with high selectivity and under mild reaction conditions. nih.gov Chemo-enzymatic processes, which combine chemical and enzymatic steps, are also being explored to leverage the advantages of both approaches. For instance, an enzymatic process could be used for the key stereoselective step, while chemical methods are employed for the preceding and subsequent transformations.

The development of catalytic asymmetric hydrogenation of α-amino ketones is another area of active research. While effective, these methods often rely on expensive heavy metal catalysts. vulcanchem.com A significant challenge lies in the development of efficient, recyclable, and earth-abundant metal catalysts to improve the economic viability and environmental footprint of the synthesis.

Key research findings in the development of sustainable synthetic routes for chiral amino alcohols are summarized in the table below:

| Synthetic Strategy | Key Advantages | Representative Research Findings |

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste. nih.gov | Engineered amine dehydrogenases have been used for the synthesis of chiral vicinal amino alcohols with up to 99% conversion and >99% enantiomeric excess (ee). acs.org |

| Chemo-enzymatic Synthesis | Combines the efficiency of chemical synthesis with the selectivity of biocatalysis. | A two-stage biocatalytic approach for the direct production of 2-hydroxycadaverine from L-lysine has been established. mdpi.com |

| Catalytic Asymmetric Hydrogenation | High efficiency and enantioselectivity. | Asymmetric hydrogenation of a ketone precursor using a chiral ruthenium catalyst has achieved an enantiomeric excess of >98%. vulcanchem.com |

Exploration of Novel Biocatalytic Systems and Enzyme Discovery

The discovery and engineering of novel enzymes are at the forefront of developing efficient biocatalytic routes to (1S)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol and related compounds. Enzymes such as amine dehydrogenases (AmDHs), transaminases, and ketoreductases (KREDs) are of particular interest due to their ability to catalyze the stereoselective synthesis of chiral amines and amino alcohols. nih.govfrontiersin.org

Genome mining and directed evolution are powerful tools for discovering and optimizing enzymes with desired properties. For example, novel AmDHs have been identified through genome mining and subsequently engineered to exhibit improved activity and substrate scope for the synthesis of chiral amino alcohols from α-hydroxy ketones. frontiersin.orgnih.gov Protein engineering efforts have focused on enhancing enzyme stability, catalytic efficiency, and stereoselectivity. nih.gov

The following table highlights key enzymes and their applications in the synthesis of chiral amino alcohols:

| Enzyme Class | Catalytic Function | Noteworthy Research Findings |

| Amine Dehydrogenases (AmDHs) | Asymmetric reductive amination of ketones to chiral amines. acs.orgfrontiersin.org | Engineered AmDHs have been successfully used for the synthesis of (S)-configured vicinal amino alcohols from α-hydroxy ketones with high conversion and enantioselectivity. acs.org |

| Transaminases (TAs) | Transfer of an amino group from a donor molecule to a ketone acceptor. nih.gov | Wild-type AmDHs have shown efficiency in the synthesis of hydroxylated small 2-aminoalkanes, with conversions up to 97.1% and high enantioselectivity for specific substrates. frontiersin.org |

| Ketoreductases (KREDs) | Stereoselective reduction of ketones to chiral alcohols. researchgate.net | A mutant short-chain dehydrogenase/reductase has been developed for the production of (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol with improved substrate affinity. researchgate.net |

Integration of Machine Learning and AI in Synthetic Route Prediction

| AI/ML Application | Function | Potential Impact on Synthesis |

| Retrosynthetic Analysis | Proposes synthetic pathways by working backward from the target molecule. chemrxiv.org | Accelerates the identification of viable and innovative synthetic routes. |

| Reaction Outcome Prediction | Predicts the products and yields of chemical reactions under specific conditions. rsc.org | Reduces the need for trial-and-error experimentation and optimizes reaction conditions. |

| Catalyst Design | Identifies promising catalyst structures for a desired transformation. nih.gov | Facilitates the discovery of more efficient and selective catalysts. |

Development of Miniaturized and High-Throughput Screening Methodologies for Synthetic Optimization

The optimization of synthetic reactions, particularly for achieving high stereoselectivity, often requires the screening of a large number of catalysts and reaction conditions. nih.gov Miniaturized and high-throughput screening (HTS) methodologies are essential tools for accelerating this process. nih.govchemrxiv.org These techniques allow for the rapid evaluation of numerous reactions in parallel, using minimal amounts of reagents. chemrxiv.org

For the synthesis of this compound, HTS methods can be employed to screen libraries of chiral catalysts or enzymes to identify those with the highest activity and enantioselectivity. nih.gov Fluorescence-based assays, for example, can be used to rapidly determine the enantiomeric excess of a reaction product, enabling the high-throughput screening of asymmetric reactions. nih.gov

The development of microfluidic reactors and other miniaturized platforms allows for precise control over reaction parameters and facilitates the rapid optimization of reaction conditions. chemrxiv.org These technologies not only accelerate the discovery process but also contribute to more sustainable research by reducing waste generation.

| Screening Methodology | Principle | Application in Synthesis Optimization |

| Fluorescence-Based Assays | Utilizes fluorescent probes to detect and quantify the enantiomers of a chiral product. nih.gov | Enables high-throughput determination of enantiomeric excess for rapid screening of asymmetric catalysts. nih.gov |

| Colorimetric Assays | Employs color changes to indicate the progress of a reaction or the presence of a specific product. ucl.ac.uk | Widely used for high-throughput screening of enzyme libraries and for measuring reaction kinetics. ucl.ac.uk |

| Microfluidic Reactors | Conducts chemical reactions in small, interconnected channels. chemrxiv.org | Allows for precise control of reaction conditions and rapid optimization of synthetic processes. |

Expanding Synthetic Utility in Emerging Chemical Technologies

The unique structural features of this compound make it a potentially valuable building block in a variety of emerging chemical technologies. Its chirality and functional groups can be exploited in the development of new materials, catalysts, and biologically active molecules.

One area of interest is the use of this compound as a chiral ligand in asymmetric catalysis. The amino and hydroxyl groups can coordinate to metal centers, creating a chiral environment that can induce stereoselectivity in a variety of chemical transformations.

Furthermore, the integration of biocatalysis with continuous-flow chemistry offers a promising avenue for the efficient and scalable synthesis of this and other chiral amino alcohols. researchgate.netmdpi.com Continuous-flow systems provide enhanced control over reaction parameters, improved safety, and the potential for process automation. researchgate.net The immobilization of enzymes in flow reactors can also facilitate catalyst reuse and simplify product purification.

The potential applications of this compound in emerging technologies are summarized below:

| Emerging Technology | Potential Application | Rationale |

| Asymmetric Catalysis | Chiral ligand for metal-catalyzed reactions. | The stereogenic center and coordinating functional groups can induce enantioselectivity in chemical transformations. |

| Continuous-Flow Chemistry | Target molecule for efficient, scalable synthesis. mdpi.com | Continuous-flow biocatalysis can provide improved process control, safety, and automation for the production of chiral amino alcohols. researchgate.netmdpi.com |

| Photobiocatalysis | Precursor for novel stereoselective transformations. nih.gov | The combination of light and enzymes can enable new-to-nature reactions, such as asymmetric radical reactions. nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing enantiopure (1S)-2-amino-1-(3,4-dichlorophenyl)ethan-1-ol?

- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric hydrogenation of a ketone precursor using chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution of racemic mixtures. For example, lipase-mediated kinetic resolution of secondary alcohols has been applied to similar chlorophenyl derivatives . Key steps include:

- Step 1 : Preparation of the ketone intermediate (3,4-dichlorophenyl)ethanone.

- Step 2 : Asymmetric hydrogenation with a chiral catalyst to yield the (1S)-configured alcohol.

- Step 3 : Amine functionalization via reductive amination or nucleophilic substitution.

Q. How can researchers confirm the stereochemical purity of this compound?

- Methodological Answer :

- X-ray crystallography : Definitive confirmation of absolute configuration.

- NMR spectroscopy : Use chiral derivatizing agents (e.g., Mosher’s acid) to assign stereochemistry via or NMR splitting patterns.

- Chiral HPLC : Compare retention times with racemic standards. For example, a Chiralcel OD column with hexane:isopropanol (90:10) mobile phase resolves enantiomers effectively .

Advanced Research Questions

Q. What pharmacological targets are associated with this compound, and how are they validated experimentally?

- Methodological Answer :

- Target Identification : Structural analogs (e.g., Yan7874) act as orexin receptor agonists, suggesting potential CNS applications .

- Validation Workflow :

In vitro binding assays : Radioligand competition studies using -orexin-A and HEK293 cells expressing OX/OX receptors.

Functional assays : Calcium mobilization or cAMP assays to measure receptor activation.

In vivo models : Behavioral tests (e.g., sleep-wake cycles in rodents) to assess orexin pathway modulation .

Q. How do structural modifications (e.g., halogen substitution) impact the compound’s bioactivity?

- Methodological Answer :

- SAR Study Design :

Synthesize analogs with substituent variations (e.g., 3,4-difluoro, 4-bromo) on the phenyl ring.

Test analogs in target-specific assays (e.g., IC for receptor binding).

- Key Findings :

- 3,4-Dichloro : Enhances lipophilicity and receptor binding affinity compared to non-halogenated analogs.

- Fluorine substitution : Reduces metabolic degradation but may alter steric interactions .

Q. How can computational modeling guide the optimization of this compound for CNS penetration?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Predict blood-brain barrier (BBB) permeability using tools like Schrödinger’s Desmond.

- Docking Studies : Use AutoDock Vina to model interactions with orexin receptors. Focus on hydrogen bonding with Gln and hydrophobic interactions with Phe residues.

- ADMET Prediction : Tools like SwissADME estimate logP (optimal range: 2–3) and PSA (<90 Ų for CNS penetration) .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in pharmacological efficacy across different assay systems?

- Methodological Answer :

- Case Study : If the compound shows high potency in vitro (e.g., OXR EC = 10 nM) but low efficacy in vivo:

Pharmacokinetic Analysis : Measure plasma/tissue exposure (LC-MS/MS) to rule out poor bioavailability.

Metabolite Screening : Identify active/inactive metabolites via liver microsome assays.

Receptor Subtype Selectivity : Test off-target effects using panels (e.g., CEREP).

Analytical and Experimental Design Tables

| Table 1 : Key Analytical Parameters for Stereochemical Validation |

|---|

| Method |

| Chiral HPLC |

| X-ray Crystallography |

| Mosher’s NMR |

| Table 2 : SAR of Halogen-Substituted Analogs |

|---|

| Substituent |

| 3,4-Cl |

| 4-Br |

| 3,4-F |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.